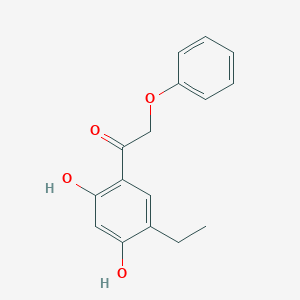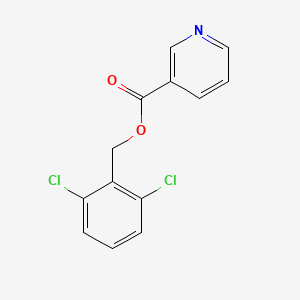
2,6-dichlorobenzyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl nicotinate (DCBN) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCBN belongs to the family of nicotinates, which are esters of nicotinic acid. The synthesis of DCBN involves the reaction of 2,6-dichlorobenzyl alcohol with nicotinic acid in the presence of a catalyst. DCBN has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzyl nicotinate is not fully understood, but it is thought to involve the activation of certain signaling pathways in cells. 2,6-dichlorobenzyl nicotinate has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2,6-dichlorobenzyl nicotinate has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl nicotinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-dichlorobenzyl nicotinate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 2,6-dichlorobenzyl nicotinate has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress. In animal studies, 2,6-dichlorobenzyl nicotinate has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines. 2,6-dichlorobenzyl nicotinate has also been shown to have neuroprotective effects, as it can protect neurons from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichlorobenzyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in cell culture and animal studies. However, 2,6-dichlorobenzyl nicotinate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dichlorobenzyl nicotinate. One direction is to further investigate its mechanism of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to study its potential use as a drug delivery system, particularly for drugs with poor bioavailability. In agriculture, 2,6-dichlorobenzyl nicotinate could be further studied for its potential use as a pesticide, particularly for organic farming. In environmental science, 2,6-dichlorobenzyl nicotinate could be further studied for its potential use as a decontaminant, particularly for the removal of pollutants from soil and water.
Synthesemethoden
The synthesis of 2,6-dichlorobenzyl nicotinate involves the reaction of 2,6-dichlorobenzyl alcohol with nicotinic acid in the presence of a catalyst. The reaction takes place in a solvent, such as acetonitrile or dichloromethane, and is typically carried out under reflux conditions. The yield of 2,6-dichlorobenzyl nicotinate can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzyl nicotinate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,6-dichlorobenzyl nicotinate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,6-dichlorobenzyl nicotinate has also been studied for its potential use as a drug delivery system, as it can enhance the bioavailability of certain drugs. In agriculture, 2,6-dichlorobenzyl nicotinate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, 2,6-dichlorobenzyl nicotinate has been studied for its potential use as a decontaminant, as it can degrade certain pollutants.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-1-5-12(15)10(11)8-18-13(17)9-3-2-6-16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNFWOTUMUQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5792647.png)
![2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5792654.png)
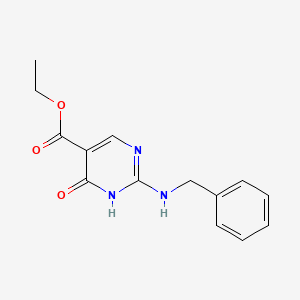
![N-benzyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792677.png)
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)
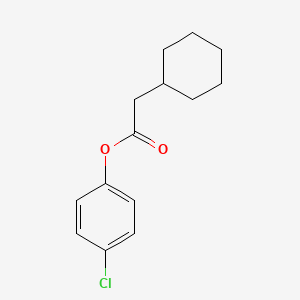
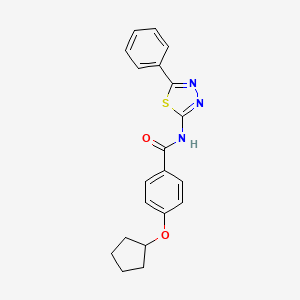
![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
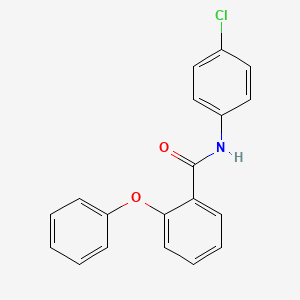
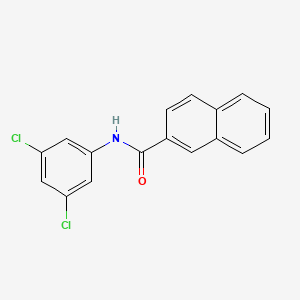
![8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B5792742.png)
![2-methoxy-4-({[2-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5792749.png)
